molecular formula C20H21N5O4 B11498745 methyl (6-ethyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetate

methyl (6-ethyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetate

Cat. No.: B11498745
M. Wt: 395.4 g/mol
InChI Key: QSEHKNSWQAOOQQ-UHFFFAOYSA-N
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Description

METHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}ACETATE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazo[1,2-g]purine core. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The key steps include:

    Formation of the imidazole ring: This is usually done by reacting a suitable aldehyde with an amine and a nitrile in the presence of a catalyst.

    Introduction of substituents: The ethyl, methyl, and phenyl groups are introduced through alkylation and arylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of METHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PROPIONATE: Similar structure with a propionate group instead of an acetate group.

    ETHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}ACETATE: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of METHYL 2-{6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}ACETATE lies in its specific substituents and the resulting biological activity. The combination of ethyl, methyl, and phenyl groups, along with the imidazo[1,2-g]purine core, imparts unique properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 2-(8-ethyl-2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate

InChI

InChI=1S/C20H21N5O4/c1-5-13-15(12-9-7-6-8-10-12)24(11-14(26)29-4)19-21-17-16(25(13)19)18(27)23(3)20(28)22(17)2/h6-10H,5,11H2,1-4H3

InChI Key

QSEHKNSWQAOOQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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